molecular formula C11H12N2S B1281751 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine CAS No. 89152-85-2

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Cat. No.: B1281751
CAS No.: 89152-85-2
M. Wt: 204.29 g/mol
InChI Key: DBRGOSWTMATQKR-UHFFFAOYSA-N
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Description

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Monoamine Transporter Binding and Monoamine Uptake Inhibition

  • Researchers developed synthetic methods for compounds including 3beta-(4-substituted phenyl)-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes, which show high affinity for dopamine transporters compared to serotonin and norepinephrine transporters. These compounds are potent in dopamine uptake inhibition, suggesting potential applications in neurological research and therapy (Gong et al., 2007).

Antimicrobial and Antifungal Activities

  • Amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole were synthesized and exhibited anti-bacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. This indicates potential use in developing new antimicrobial agents (Prajapati & Modi, 2011).

Anticancer Evaluation

  • Various derivatives of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine have been synthesized and evaluated for their anticancer activities against different cancer cell lines, showing potential as therapeutic agents for various cancers (Ravinaik et al., 2021); (Yakantham et al., 2019).

Antiprotozoal Activity

  • Thiazole derivatives with substituted methylamine side chains have shown moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, indicating potential for antiprotozoal drug development (Verge & Roffey, 1975).

Antitubercular Agents

  • Compounds synthesized from 2-(4-methylphenyl)acetic acid, thiophene-2-carboxylic acid, and substituted phenyl-1,3-thiazol-2-amines showed promising antibacterial activity against Mycobacterium tuberculosis H37RV, indicating potential as antitubercular agents (Nagaladinne et al., 2020).

Properties

IUPAC Name

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGOSWTMATQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526451
Record name 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89152-85-2
Record name 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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